molecular formula C16H15N3O4S B3004843 1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2109452-33-5

1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No. B3004843
CAS RN: 2109452-33-5
M. Wt: 345.37
InChI Key: RUKYDWKGYMZUTD-UHFFFAOYSA-N
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Description

The compound "1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione" is a complex molecule that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a furo[3,4-d]pyrimidine core, which is a fused bicyclic structure consisting of a furan ring fused to a pyrimidine ring. Additionally, the molecule contains a thienyl group, which is a sulfur-containing five-membered aromatic ring, and a dimethylisoxazole moiety, which is a five-membered ring with two nitrogen atoms and two methyl groups.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various methods, including the reaction of azido compounds with active methylene nitriles, as seen in the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines . Another approach is the multicomponent reaction involving arylglyoxal monohydrates, aminopyridines or aminopyrimidines, and barbituric or N,N-dimethylbarbituric acids, which can be performed in water without the need for a catalyst . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite diverse, with the potential for various substituents and functional groups to be attached to the core structure. The presence of different substituents can lead to the formation of complexes with metals, as seen with the ligand 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato, which forms complexes with Zn, Cd, and Cu . The molecular structure can also influence the binding behavior and the formation of supramolecular architectures through hydrogen bonding and other non-covalent interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including regioselective amination, as demonstrated by the reaction of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the electron density of the pyrimidine ring and thus its reactivity towards nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the introduction of methyl groups can increase the lipophilicity of the molecule, potentially affecting its solubility and membrane permeability . The presence of heteroatoms such as nitrogen, oxygen, or sulfur within the rings can also impact the compound's hydrogen bonding capacity, acidity or basicity, and overall stability. The antiviral and antitumor activities of some pyrimidine derivatives suggest that they may interact with biological targets in a specific manner, which is often related to their physical and chemical properties .

Scientific Research Applications

Toxicological Evaluation in Flavor Compounds

1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione has been evaluated for its toxicological profile as a novel bitter modifying flavor compound. This compound, along with its structural analogs, was studied for safety in food and beverage applications. It demonstrated oxidative metabolism in vitro, rapid conversion to conjugates in rat pharmacokinetic studies, and lacked mutagenic or clastogenic effects in vitro and in vivo. It showed no observed adverse effect level (NOAEL) in toxicity studies on rats and did not induce maternal or fetal toxicity at high doses (Karanewsky et al., 2016).

Synthesis and Structural Analysis

The synthesis and conformation of similar bicyclic nucleoside analogs have been described. These compounds, which include 1-[(4aR,5R,7R,7aS)-hexahydro-5-(hydroxymethyl)-4,4-dioxidofuro[3,4-b][1,4]oxathiin-7-yl]pyrimidine-2,4(1H,3H)-dione, were analyzed using 1D- and 2D-NMR and HR-MS analyses. This research provides insights into the structural and conformational aspects of such compounds, which may be relevant for understanding the properties of the compound (Sun, Wu & Yang, 2007).

Oxidation and Isomerism Studies

Research on the oxidation and isomerism of thietane-containing heterocycles, including 6-methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dione, reveals the formation of sulfoxides and the importance of substituents in determining diastereomers' ratios. This study contributes to understanding the chemical behavior and potential isomerism in similar compounds (Meshcheryakova et al., 2014).

Photochromic Properties in Derivatives

A study on the synthesis of bioactive heterocycles, including 1,3-dimethyl-6-[methyl(4-aryloxybut-2-ynyl)amino]pyrimidine-2,4(1H,3H)-diones, can be related to the potential photochromic properties in similar compounds. This research illustrates how modifications in molecular structure can lead to significant changes in properties like photochromism (Belikov, 2018).

Novel Catalytic Synthesis Methods

The compound's structure is closely related to pyrimidine-diones, which have been synthesized through novel multicomponent reactions. These methods demonstrate efficient synthesis techniques that could potentially be applied to the synthesis of the compound , providing insights into novel and efficient synthetic routes (Rahmani et al., 2018).

Mechanism of Action

The compound and its derivatives have demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . They have been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .

properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-8-10(9(2)23-18-8)6-19-11-7-22-15(20)13(11)14(17-16(19)21)12-4-3-5-24-12/h3-5,14H,6-7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKYDWKGYMZUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3=C(C(NC2=O)C4=CC=CS4)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

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